SD-1077

Catalog No.
S542863
CAS No.
713140-70-6
M.F
C9H8D3NO4
M. Wt
200.21
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SD-1077

CAS Number

713140-70-6

Product Name

SD-1077

IUPAC Name

(S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic-2,3,3-d3 acid

Molecular Formula

C9H8D3NO4

Molecular Weight

200.21

InChI

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i3D2,6D

InChI Key

WTDRDQBEARUVNC-QZRTVAIESA-N

SMILES

N[C@](C([2H])([2H])C1=CC=C(O)C(O)=C1)([2H])C(O)=O

Solubility

Soluble in DMSO

Synonyms

SD-1077; SD 1077; SD1077; d3-L-DOPA; deuldopa; deuterated levodopa;

Description

The exact mass of the compound SD-1077 is 200.0876 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SD-1077 is a synthetic compound that has gained attention in pharmaceutical research due to its potential therapeutic applications. It is characterized by the incorporation of deuterium, a heavy isotope of hydrogen, which alters its chemical properties and biological activity. The substitution of hydrogen with deuterium can enhance the stability of the compound, potentially leading to improved pharmacokinetic profiles and reduced metabolic degradation compared to its non-deuterated counterparts .

The chemical reactivity of SD-1077 is influenced significantly by the presence of deuterium. The C–D bonds in deuterated compounds like SD-1077 exhibit greater stability than C–H bonds, resulting in slower cleavage rates during metabolic processes. This phenomenon is quantified by the deuterium kinetic isotope effect, which can lead to reduced metabolic turnover and prolonged action of the drug in biological systems .

In addition to general stability, specific reactions involving SD-1077 may include:

  • Oxidation reactions: These could involve the introduction of oxygen functionalities.
  • Reduction reactions: Potentially reducing double bonds or functional groups sensitive to hydrogenation.

SD-1077 has been investigated for its biological activity in various contexts. The incorporation of deuterium is expected to enhance its efficacy and selectivity as a therapeutic agent. For instance, studies suggest that deuterated compounds often exhibit altered interactions with enzymes and receptors, which may lead to improved therapeutic outcomes or reduced side effects .

Research indicates that SD-1077 may interact with specific biological pathways, including those related to cellular signaling and metabolic processes, making it a candidate for further investigation in drug development.

The synthesis of SD-1077 typically involves methods that facilitate the incorporation of deuterium into the molecular structure. Common approaches include:

  • Catalytic deuteration: Utilizing catalysts to selectively introduce deuterium into specific positions on the aromatic rings or aliphatic chains.
  • Deuterated solvents: Conducting reactions in deuterated solvents can also promote the incorporation of deuterium into the product.

For example, one method involves using deuterated reagents in reactions that traditionally employ hydrogen-containing compounds, thus ensuring that the final product retains the desired level of deuterium .

SD-1077's unique properties make it suitable for various applications:

  • Pharmaceutical development: It can serve as a lead compound for developing new drugs with enhanced efficacy and safety profiles.
  • Research tool: In biochemical studies, SD-1077 can be used to elucidate mechanisms of action due to its altered metabolic pathways compared to non-deuterated drugs.

Interaction studies are crucial for understanding how SD-1077 behaves in biological systems. Research has shown that deuterated compounds often exhibit different binding affinities and kinetics when interacting with enzymes or receptors. This can lead to variations in therapeutic effects and side effect profiles compared to their non-deuterated analogs .

Several compounds share structural or functional similarities with SD-1077. These include:

Compound NameStructure/CharacteristicsUnique Aspects
DeutivacaftorA deuterated version of ivacaftorDesigned for cystic fibrosis treatment; shows altered metabolism due to deuteration
DexamethasoneA synthetic glucocorticoidUsed for anti-inflammatory effects; lacks deuterium but shares therapeutic targets
DeuteroquinoneA deuterated quinone derivativeInvestigated for its role in redox biology; highlights metabolic stability similar to SD-1077

SD-1077 stands out due to its specific structural modifications and potential applications in drug discovery aimed at improving pharmacokinetics through isotopic substitution. Its unique properties may offer advantages over traditional compounds by enhancing stability and reducing adverse metabolic interactions .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

200.0876

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Schneider F, Erisson L, Beygi H, Bradbury M, Cohen-Barak O, Grachev ID, Guzy

Explore Compound Types